N-Acylhexasamine oxidase
Description
N-Acylhexasamine oxidase (EC 1.1.3.29) is an oxidoreductase enzyme that catalyzes the oxidation of N-acetyl-D-glucosamine, a key substrate in glycobiology and microbial metabolism. The reaction occurs in two steps:
Oxidation: N-acetyl-D-glucosamine reacts with molecular oxygen to form N-acetyl-D-glucosamino-1,5-lactone and hydrogen peroxide (H₂O₂) .
Hydrolysis: The lactone intermediate spontaneously hydrolyzes to yield N-acetyl-D-glucosaminate .
This enzyme is sourced from Pseudomonas sp., where it likely participates in hexosamine catabolic pathways . Its ability to generate H₂O₂ makes it relevant for biosensor development and industrial applications requiring peroxide production .
Properties
CAS No. |
121479-58-1 |
|---|---|
Molecular Formula |
C8H6BrFO2 |
Synonyms |
N-Acylhexasamine oxidase |
Origin of Product |
United States |
Comparison with Similar Compounds
Substrate Specificity and Reaction Mechanisms
N-Acylhexasamine oxidase exhibits strict substrate specificity for N-acetyl-D-glucosamine, distinguishing it from other oxidoreductases. Key comparisons include:

Key Findings :
Structural and Functional Contrasts
- N-Oxide Synthesis : Chemical synthesis of N-oxides (e.g., trimethylamine N-oxide) requires harsh conditions like high oxygen pressure and heat , whereas enzymatic oxidation by this compound operates under mild physiological conditions .
- Active Site: Computational docking studies for monoamine oxidase B inhibitors (e.g., safinamide) reveal interactions with hydrophobic residues , but structural data for this compound’s active site remain unexplored in the provided evidence.
Challenges in Comparative Studies
- Limited Data: Direct comparisons with other N-acyl sugar oxidases (e.g., N-acetylgalactosamine oxidase) are absent in the evidence, highlighting a research gap.
- Safety and Stability : this compound’s safety profile is undocumented (unlike N,N-dimethylhydroxylamine hydrochloride, which requires careful handling ), necessitating further toxicological studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

